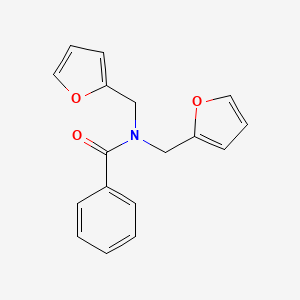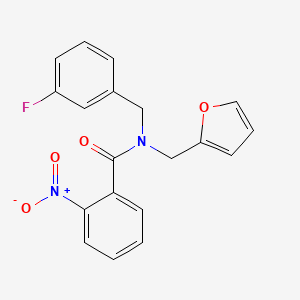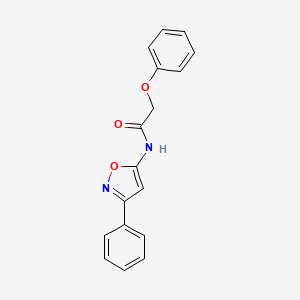![molecular formula C21H21N5O2 B11397544 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11397544.png)
5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using an appropriate indole derivative and a halogenated triazole intermediate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 5-(carboxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-amine.
Substitution: Formation of nitrated or halogenated derivatives of the indole moiety.
Scientific Research Applications
5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules
Material Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death), inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide stands out due to the presence of the 4-methylphenyl group. This structural feature can influence the compound’s physicochemical properties, such as solubility and stability, as well as its biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-14-6-8-16(9-7-14)26-24-19(13-27)20(25-26)21(28)22-11-10-15-12-23-18-5-3-2-4-17(15)18/h2-9,12,23,27H,10-11,13H2,1H3,(H,22,28) |
InChI Key |
XVXVCWYQBNLPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11397490.png)
![Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate](/img/structure/B11397492.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11397493.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397503.png)
![N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11397505.png)

![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11397523.png)


![6-chloro-4-ethyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11397530.png)

